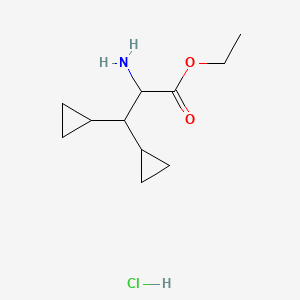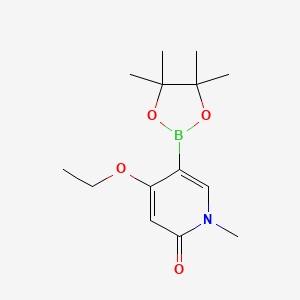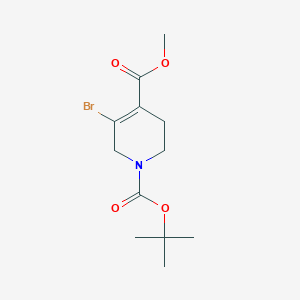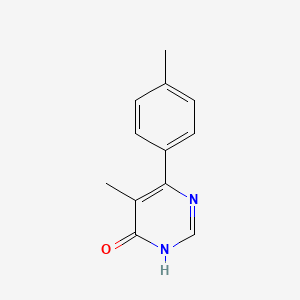
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride is a chemical compound with the molecular formula C11H20ClNO2 It is a hydrochloride salt form of ethyl 2-amino-3,3-dicyclopropylpropanoate, which is known for its unique structural features, including the presence of two cyclopropyl groups
Vorbereitungsmethoden
The synthesis of ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents.
Industrial Production: On an industrial scale, the production process may involve additional steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: In industrial settings, the compound is used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
Molekularformel |
C11H20ClNO2 |
|---|---|
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
ethyl 2-amino-3,3-dicyclopropylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10(12)9(7-3-4-7)8-5-6-8;/h7-10H,2-6,12H2,1H3;1H |
InChI-Schlüssel |
CJSKIUMUJJTFOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C1CC1)C2CC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)




![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)






